molecular formula C11H11NO4 B12320894 4-Hydroxyphenyl 5-oxoprolinate

4-Hydroxyphenyl 5-oxoprolinate

Cat. No.: B12320894
M. Wt: 221.21 g/mol
InChI Key: SDJPNDMWNUPUFI-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl 5-oxoprolinate is an organic compound that features both a hydroxyphenyl group and an oxoprolinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyphenyl 5-oxoprolinate typically involves the esterification of hydroquinone with p-hydroxybenzoic acid . The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyphenyl 5-oxoprolinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxoprolinate moiety can be reduced to form hydroxyproline derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyproline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Hydroxyphenyl 5-oxoprolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxyphenyl 5-oxoprolinate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant, scavenging free radicals and preventing oxidative damage. The oxoprolinate moiety may interact with enzymes involved in metabolic pathways, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxyphenyl 5-oxoprolinate is unique due to its combined hydroxyphenyl and oxoprolinate moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-hydroxyphenyl) 5-oxopyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-7-1-3-8(4-2-7)16-11(15)9-5-6-10(14)12-9/h1-4,9,13H,5-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJPNDMWNUPUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)OC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869885
Record name 4-Hydroxyphenyl 5-oxoprolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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